N-Desmethyltoremifene N-Desmethyltoremifene N-Desmethyltoremifene belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. N-Desmethyltoremifene is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethyltoremifene has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desmethyltoremifene is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 110503-61-2
VCID: VC20767265
InChI: InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3/b25-24-
SMILES: CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C25H26ClNO
Molecular Weight: 391.9 g/mol

N-Desmethyltoremifene

CAS No.: 110503-61-2

Cat. No.: VC20767265

Molecular Formula: C25H26ClNO

Molecular Weight: 391.9 g/mol

* For research use only. Not for human or veterinary use.

N-Desmethyltoremifene - 110503-61-2

Specification

Description N-Desmethyltoremifene belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. N-Desmethyltoremifene is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethyltoremifene has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desmethyltoremifene is primarily located in the cytoplasm and membrane (predicted from logP).
CAS No. 110503-61-2
Molecular Formula C25H26ClNO
Molecular Weight 391.9 g/mol
IUPAC Name 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine
Standard InChI InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3/b25-24-
Standard InChI Key WKJKBQYEFAFHCY-IZHYLOQSSA-N
Isomeric SMILES CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3
SMILES CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator